molecular formula C17H25NO6S B245526 ETHYL 1-(2,5-DIMETHOXY-4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXYLATE

ETHYL 1-(2,5-DIMETHOXY-4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXYLATE

Cat. No.: B245526
M. Wt: 371.5 g/mol
InChI Key: NYRYAGYWPHSABO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 1-(2,5-DIMETHOXY-4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXYLATE is a synthetic compound with a molecular formula of C17H25NO6S and a molecular weight of 371.5 g/mol

Preparation Methods

The synthesis of ETHYL 1-(2,5-DIMETHOXY-4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXYLATE involves several steps. The synthetic route typically includes the preparation of intermediate compounds followed by the final coupling reaction. Specific reaction conditions and reagents are used to achieve the desired product. Industrial production methods may vary, but they generally involve optimizing the reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

ETHYL 1-(2,5-DIMETHOXY-4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXYLATE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used to study the modulation of ion channels and mitochondrial function. In biology, it is used to investigate the role of specific molecular targets in cellular processes. In medicine, it is being explored as a potential therapeutic agent for various conditions, including cardiac arrhythmias.

Mechanism of Action

The mechanism of action of ETHYL 1-(2,5-DIMETHOXY-4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. It modulates ion channels and mitochondrial function, which can have various effects on cellular processes. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

ETHYL 1-(2,5-DIMETHOXY-4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXYLATE can be compared with similar compounds such as 2,5-dimethoxy-4-methylamphetamine (DOM), which is known for its psychedelic properties . While both compounds share structural similarities, this compound is unique in its specific applications and mechanism of action.

Conclusion

This compound is a versatile compound with significant potential in various scientific research fields. Its unique properties and applications make it a valuable subject of study in chemistry, biology, and medicine.

Properties

Molecular Formula

C17H25NO6S

Molecular Weight

371.5 g/mol

IUPAC Name

ethyl 1-(2,5-dimethoxy-4-methylphenyl)sulfonylpiperidine-4-carboxylate

InChI

InChI=1S/C17H25NO6S/c1-5-24-17(19)13-6-8-18(9-7-13)25(20,21)16-11-14(22-3)12(2)10-15(16)23-4/h10-11,13H,5-9H2,1-4H3

InChI Key

NYRYAGYWPHSABO-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)OC)C)OC

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)OC)C)OC

Origin of Product

United States

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